molecular formula C22H31NO2 B000916 Desfesoterodine CAS No. 207679-81-0

Desfesoterodine

Cat. No. B000916
Key on ui cas rn: 207679-81-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
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Patent
US08067594B2

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:18][OH:19])[CH:8]=2)[O:3]1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21]>CO>[CH:20]([N:23]([CH:24]([CH3:26])[CH3:25])[CH2:2][CH2:11][CH:10]([C:9]1[CH:8]=[C:7]([CH2:18][OH:19])[CH:6]=[CH:5][C:4]=1[OH:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
830 g
Type
reactant
Smiles
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
Name
Quantity
4150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1362 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was then stirred for one hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08067594B2

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:18][OH:19])[CH:8]=2)[O:3]1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21]>CO>[CH:20]([N:23]([CH:24]([CH3:26])[CH3:25])[CH2:2][CH2:11][CH:10]([C:9]1[CH:8]=[C:7]([CH2:18][OH:19])[CH:6]=[CH:5][C:4]=1[OH:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
830 g
Type
reactant
Smiles
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
Name
Quantity
4150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1362 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was then stirred for one hour under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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